molecular formula C24H19N5O2 B2772811 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-nitrilophenyl)urea CAS No. 145878-00-8

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-nitrilophenyl)urea

Cat. No. B2772811
M. Wt: 409.449
InChI Key: VTSJQRLMWJWFHV-JOCHJYFZSA-N
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Description

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-nitrilophenyl)urea is a useful research compound. Its molecular formula is C24H19N5O2 and its molecular weight is 409.449. The purity is usually 95%.
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Scientific Research Applications

Radiolabeling for Tumor Targeting

One study developed novel radioiodinated 1,4-benzodiazepines, including variations of the compound , characterized as high-affinity selective antagonists at cholecystokinin types 1 and 2 (CCK(1) and CCK(2)) receptors. These compounds were investigated for their potential in in vivo tumor targeting, showing promise for direct and selective labeling of CCK(1) receptors in vitro, potentially offering new avenues for cancer diagnosis and therapy (Akgün et al., 2009).

Hydrogel Formation and Physical Property Tuning

In another context, related urea compounds have been studied for their ability to form hydrogels in certain conditions, highlighting the importance of molecular structure in the physical properties of the gels formed. Such research could pave the way for the use of these compounds in material science, particularly in creating materials with tunable properties for various applications (Lloyd & Steed, 2011).

Catalytic CO2 Conversion

Further investigation into urea-functionalized metal-organic frameworks (MOFs) demonstrates the potential of incorporating urea groups for enhancing catalytic efficiency in CO2 conversion processes. This study suggests that the compound could be instrumental in designing catalysts for environmental applications, specifically in carbon capture and storage technologies (Wei & Ye, 2019).

Gas Adsorption for Environmental Applications

Moreover, MOFs with internal urea-functionalized linkers have shown significant promise in adsorbing gases like SO2 and NH3. These findings indicate the utility of such compounds in developing materials for environmental cleanup, such as the removal of harmful gases from industrial emissions (Glomb et al., 2017).

Novel Synthesis Approaches for Heterocyclic Compounds

Research into the sequential three-component reaction involving similar urea compounds has led to the development of novel methods for synthesizing hydantoin derivatives. This approach may offer new pathways for producing complex organic molecules with potential applications in pharmaceuticals and materials science (Attanasi et al., 2011).

properties

IUPAC Name

1-(3-cyanophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2/c1-29-20-13-6-5-12-19(20)21(17-9-3-2-4-10-17)27-22(23(29)30)28-24(31)26-18-11-7-8-16(14-18)15-25/h2-14,22H,1H3,(H2,26,28,31)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSJQRLMWJWFHV-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC=CC(=C3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-nitrilophenyl)urea

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